molecular formula C9H7NO5 B1463878 N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide CAS No. 1269442-33-2

N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide

Cat. No. B1463878
M. Wt: 209.16 g/mol
InChI Key: SCOIVWFJLAQRNW-UHFFFAOYSA-N
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Description

N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide , also known by its chemical formula C12H11NO5 , is a compound with an intriguing structure. It combines a furan ring with a tetrahydrofuran moiety, resulting in a unique arrangement of functional groups.



Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various synthetic routes, including cyclization reactions and furan ring formation. Precursors such as furan-2-carboxylic acid derivatives are often employed. However, the exact synthetic pathway may vary based on the specific research context.



Molecular Structure Analysis

The molecular structure of N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide reveals the following key features:



  • A central furan ring (2-furamide) with a tetrahydrofuran (THF) substituent.

  • Two carbonyl groups (dioxo functionality) at positions 2 and 5 of the tetrahydrofuran ring.

  • A methoxy group (4-methoxybenzamide) attached to the furan ring.



Chemical Reactions Analysis

This compound participates in several chemical reactions:



  • Hydrolysis : The ester linkage between the furan ring and the benzamide group can undergo hydrolysis under appropriate conditions.

  • Cyclization : Intramolecular cyclization reactions may occur, leading to the formation of novel derivatives.

  • Substitution Reactions : The methoxy group can be substituted with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Experimental data suggests a melting point within a specific range.

  • Solubility : Solubility in various solvents impacts its practical applications.

  • Stability : Stability under different conditions (light, temperature, pH) is crucial.


Safety And Hazards


  • Toxicity : Assessing toxicity is essential, especially if this compound is used in pharmaceutical research.

  • Handling Precautions : Researchers should follow safety protocols during synthesis and handling.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize and explore derivatives for improved properties.

  • Structural Modifications : Alter the furan or benzamide moieties to enhance selectivity.


Please note that this analysis is based on available information, and researchers should consult relevant literature for in-depth insights12.


properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-7-4-5(9(13)15-7)10-8(12)6-2-1-3-14-6/h1-3,5H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOIVWFJLAQRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
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N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
Reactant of Route 5
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N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide
Reactant of Route 6
N-(2,5-Dioxotetrahydro-3-furanyl)-2-furamide

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